Noracetildenafil
Overview
Description
Noracetildenafil, also known as N-desmethylacetildenafil, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is structurally related to sildenafil, the active ingredient in Viagra, and is often found as an adulterant in herbal products marketed for erectile dysfunction. The molecular formula of this compound is C24H32N6O3, and it has a molecular weight of 452.55 g/mol .
Mechanism of Action
Target of Action
Noracetildenafil, also known as N-desmethylacetildenafil, primarily targets the enzyme phosphodiesterase 5 (PDE5) in the human body . This enzyme plays a crucial role in regulating blood flow in certain areas of the body by breaking down a specific molecule called cyclic guanosine monophosphate (cGMP) .
Mode of Action
This compound acts as an inhibitor of the PDE5 enzyme . By binding to this enzyme, it prevents the breakdown of cGMP . The increased presence of cGMP results in the relaxation and dilation of blood vessels, particularly in the penile region, thereby improving blood flow .
Biochemical Pathways
The action of this compound affects the nitric oxide-cGMP pathway . Normally, upon sexual stimulation, nitric oxide is released, which triggers the production of cGMP The cGMP then causes the smooth muscles in blood vessels to relax and dilate, increasing blood flow. This compound inhibits PDE5, allowing cGMP levels to remain high and promoting sustained vasodilation .
Pharmacokinetics
It is known that the compound is a derivative of sildenafil , a drug whose pharmacokinetics are well-studied . Sildenafil is known to have a bioavailability of 41%, is 96% protein-bound, and is metabolized primarily by the liver enzymes CYP3A4 and CYP2C9 . It has a half-life of 3-4 hours and is excreted in the feces and urine
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the PDE5 enzyme, leading to an increase in cGMP levels . On a cellular level, this results in the relaxation and dilation of blood vessels, particularly in the penile region, which can help to improve erectile function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are lacking. Generally, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the metabolism and effectiveness of drugs . For example, substances that induce or inhibit the liver enzymes CYP3A4 and CYP2C9 could potentially affect the metabolism of this compound, given its structural similarity to sildenafil
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Noracetildenafil involves multiple steps, starting from the basic pyrazolo[4,3-d]pyrimidin-7-one structure. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the ethoxy and acetyl groups at specific positions on the phenyl ring.
N-methylation: This step involves the methylation of the nitrogen atom in the piperazine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines.
Major Products:
Hydroxylated derivatives: Formed through oxidation.
Reduced alcohols: Formed through reduction.
Substituted amides: Formed through nucleophilic substitution
Scientific Research Applications
Noracetildenafil has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of PDE5 inhibitors in various samples.
Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).
Medicine: Investigated for its potential therapeutic effects in treating erectile dysfunction and other vascular conditions.
Industry: Used in the development of new pharmaceutical formulations and as a quality control marker in herbal supplements
Comparison with Similar Compounds
Acetildenafil: Another analog with similar PDE5 inhibitory activity.
Comparison:
Sildenafil vs. Noracetildenafil: Both compounds inhibit PDE5, but this compound is often found as an adulterant in unregulated products.
Acetildenafil vs. This compound: Both are analogs of sildenafil, but this compound lacks the methyl group present in Acetildenafil.
Tadalafil vs. This compound: Tadalafil has a longer half-life and duration of action compared to this compound, making it more suitable for daily use
This compound’s unique structural modifications make it a compound of interest in both research and regulatory contexts, particularly due to its presence in adulterated products.
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXWKCHSPVXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652413 | |
Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949091-38-7 | |
Record name | Noracetildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORACETILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What analytical methods are commonly employed to detect Nor-Acetildenafil in various products?
A1: Several sophisticated analytical techniques have proven effective in detecting and quantifying Nor-Acetildenafil. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a prominent method due to its high sensitivity and accuracy. [] This technique can identify Nor-Acetildenafil at concentrations as low as 5.0 ng/mL. [] Another widely used approach is liquid chromatography tandem mass spectrometry (LC-MS/MS), which offers the advantage of simultaneously detecting Nor-Acetildenafil alongside other Sildenafil analogs and related compounds. [] This method is particularly valuable when screening complex matrices like herbal preparations or beverages. []
Q2: How sensitive are these analytical methods in detecting Nor-Acetildenafil in different product types?
A2: The sensitivity of detection methods like LC-MS/MS can vary depending on the complexity of the sample matrix. For instance, research shows that in a coffee matrix, the limit of detection (LoD) for Nor-Acetildenafil ranged from 1.5 to 290 ng/mL. [] In contrast, within herbal matrices, the LoD was considerably lower, ranging from 1.2 to 10.1 ng/mL. [] This difference highlights the influence of matrix effects on the sensitivity of analytical techniques.
Q3: Beyond detection, is it possible to quantify Nor-Acetildenafil in these products?
A3: Yes, both HPLC-HRMS and LC-MS/MS are quantitative techniques, enabling researchers not only to detect the presence of Nor-Acetildenafil but also to determine its concentration within a sample. [, ] This quantitative aspect is crucial for assessing the potential health risks associated with consuming products adulterated with this compound, as dosage plays a significant role in toxicological considerations.
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